![molecular formula C16H10ClN3O3S B2685362 (E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide CAS No. 946383-97-7](/img/structure/B2685362.png)

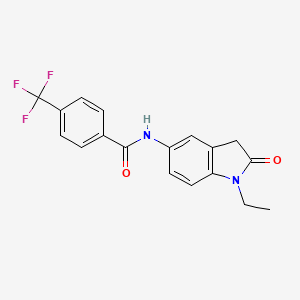

(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

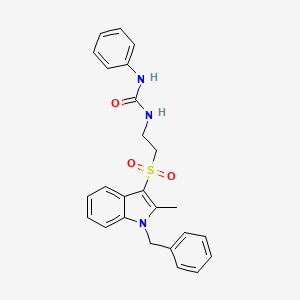

(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide, also known as CBT-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound belongs to the family of benzothiazole derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Structural Significance and Material Applications

Mechanical Behavior Control Through Crystal Structure

The study of theophylline co-crystals with various substituted carboxylic acids and amides, including those with chloro and nitro substituents, demonstrates how crystal packing influences mechanical properties such as brittleness and shear behavior. This highlights the potential of precise molecular engineering in developing materials with desired mechanical properties (Shubhangi Kakkar et al., 2018).

High-Refractive-Index Polyamides

The development of high-refractive-index polyamides incorporating nitro groups and thiazole rings signifies the role of such compounds in creating materials with exceptional optical properties. These materials are noted for their solubility, heat resistance, and potential in advanced optics applications (A. Javadi et al., 2015).

Biological and Chemical Synthesis Applications

Anticancer Agent Development

Research on 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors showcases the therapeutic potential of acrylamide derivatives in cancer treatment. Certain derivatives demonstrated significant cytotoxicity against lung adenocarcinoma cells, suggesting their utility in designing new anticancer agents (A. Kamal et al., 2014).

Corrosion Inhibition

The investigation of acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper reveals their application in protecting metals from corrosion. This research underscores the broader chemical utility of acrylamide derivatives in industrial applications (Ahmed Abu-Rayyan et al., 2022).

properties

IUPAC Name |

(E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S/c17-12-5-6-13(16-15(12)18-9-24-16)19-14(21)7-4-10-2-1-3-11(8-10)20(22)23/h1-9H,(H,19,21)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSJSTPRUNFCLQ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2685285.png)

![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)

![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)

![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)